molecular formula C11H15ClN2 B12556345 Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- CAS No. 161800-20-0

Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)-

Cat. No.: B12556345
CAS No.: 161800-20-0
M. Wt: 210.70 g/mol
InChI Key: GRBUTWWFTFQSMF-SECBINFHSA-N
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Description

Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- is a compound belonging to the piperazine class of chemicals. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a 3-chlorophenyl group and a methyl group attached to the piperazine ring. Piperazines are widely used in medicinal chemistry due to their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. One such method is the Pd-catalyzed amination of aryl chlorides under aerobic conditions, which provides high yields of arylpiperazines . This method is particularly useful for producing biologically relevant piperazines on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- undergoes various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the piperazine ring or the substituents attached to it.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine ring can lead to the formation of piperazinones, while substitution reactions can introduce various functional groups, resulting in a wide range of piperazine derivatives .

Scientific Research Applications

Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- involves its interaction with specific molecular targets. Piperazine derivatives are known to act as agonists or antagonists at various receptors, including serotonin receptors. For example, some piperazine derivatives act as serotonin receptor agonists, mimicking the effects of serotonin and modulating neurotransmission . This interaction can lead to various physiological effects, such as anxiolytic or antidepressant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-(3-chlorophenyl)-3-methyl-, (3R)- is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the 3-chlorophenyl group and the methyl group at specific positions on the piperazine ring can influence its reactivity, binding affinity, and overall biological activity .

Properties

CAS No.

161800-20-0

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

(3R)-1-(3-chlorophenyl)-3-methylpiperazine

InChI

InChI=1S/C11H15ClN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3/t9-/m1/s1

InChI Key

GRBUTWWFTFQSMF-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=CC(=CC=C2)Cl

Canonical SMILES

CC1CN(CCN1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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